molecular formula C9H13N3O B2823490 N-(1-Propyl-1H-imidazol-4-yl)acrylamide CAS No. 2305386-60-9

N-(1-Propyl-1H-imidazol-4-yl)acrylamide

Cat. No.: B2823490
CAS No.: 2305386-60-9
M. Wt: 179.223
InChI Key: BWXLLJAHBDQHSU-UHFFFAOYSA-N
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Description

N-(1-Propyl-1H-imidazol-4-yl)acrylamide: is a chemical compound that belongs to the class of enamides Enamides are characterized by the presence of a double bond conjugated with an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Direct Desaturation of Amides: One method to synthesize enamides, including N-(1-Propyl-1H-imidazol-4-yl)acrylamide, involves the oxidative desaturation of amides.

    Schotten-Baumann Method: Another approach involves the reaction of propargylamine with acryloyl chloride under Schotten-Baumann conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of enamide synthesis can be applied. These methods typically involve large-scale reactions using optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Enamides can undergo oxidation reactions, often facilitated by metal catalysts.

    Reduction: Enamides can be reduced to form amines, which are valuable intermediates in organic synthesis.

    Substitution: Enamides can participate in substitution reactions, where the double bond or the amide group is targeted.

Common Reagents and Conditions:

Major Products:

    Oxidation: β-Halogenated enamides.

    Reduction: Chiral aliphatic amines.

    Substitution: Substituted enamides with different functional groups.

Scientific Research Applications

Chemistry:

  • Enamides are valuable intermediates in organic synthesis, allowing for the construction of complex molecules.

Biology:

  • Enamides have been studied for their potential biological activities, including as enzyme inhibitors.

Medicine:

Industry:

Mechanism of Action

The mechanism of action of N-(1-Propyl-1H-imidazol-4-yl)acrylamide involves its interaction with specific molecular targets. For example, enamides can act as enzyme inhibitors by binding to the active site of enzymes, thereby preventing their normal function. The exact molecular pathways and targets can vary depending on the specific application and the structure of the enamide .

Comparison with Similar Compounds

Uniqueness:

    N-(1-Propyl-1H-imidazol-4-yl)acrylamide: is unique due to its specific imidazole ring structure, which can confer distinct biological activities and chemical reactivity compared to other enamides.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

N-(1-propylimidazol-4-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-3-5-12-6-8(10-7-12)11-9(13)4-2/h4,6-7H,2-3,5H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWXLLJAHBDQHSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(N=C1)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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